Methyl 5-cyanobenzofuran-2-carboxylate
Description
Overview of the Benzofuran (B130515) Scaffold Significance in Contemporary Chemical and Biological Research
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in medicinal chemistry and materials science. nih.govnumberanalytics.com It is a privileged structure found in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. nih.gov These activities include antimicrobial, antifungal, antitumor, anti-inflammatory, antihyperglycemic, and analgesic properties. nih.govmdpi.com
The versatility of the benzofuran nucleus allows it to serve as a foundational building block for pharmacological agents. nih.gov Its structure can be readily modified, enabling the synthesis of diverse derivatives with tailored properties. medium.comrsc.org This modularity has made the benzofuran scaffold a focal point for drug discovery, with researchers continuously exploring new synthetic methods and structural modifications to develop novel therapeutic agents. nih.govnumberanalytics.com The inherent biological significance of this scaffold provides a strong impetus for the study of any of its derivatives, including Methyl 5-cyanobenzofuran-2-carboxylate.
Strategic Importance of Cyano and Ester Functionalities in Organic Synthesis and Medicinal Chemistry
The strategic placement of cyano (C≡N) and ester (-COOR) groups on an aromatic scaffold like benzofuran is of significant interest in both organic synthesis and medicinal chemistry.
The cyano group is a versatile functional group. Its strong electron-withdrawing nature can significantly influence the electronic properties of the benzofuran ring system, which can, in turn, modulate the biological activity of the molecule. In synthesis, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems, making it a valuable synthetic handle for creating a library of new compounds.
The methyl ester functionality also plays a crucial role. It can act as a bioisostere for a carboxylic acid, potentially improving a compound's pharmacokinetic properties, such as cell membrane permeability. Esters are also common intermediates in organic synthesis, allowing for reactions such as saponification to the corresponding carboxylic acid or amidation to form amides, further expanding the potential for derivatization.
The combination of these two functional groups on the benzofuran scaffold suggests that this compound could serve as a highly versatile intermediate for the synthesis of more complex, biologically active molecules.
Research Rationale and Current Gaps in Knowledge Pertaining to this compound
The primary rationale for investigating this compound stems from the established importance of its core components. The benzofuran scaffold is a known pharmacophore, and the cyano and ester groups are key functional handles for synthetic elaboration and potential biological interaction.
However, a significant gap in current knowledge is the lack of specific published research focusing on the synthesis, characterization, and biological evaluation of this compound itself. While the compound is listed in chemical catalogs, indicating its synthesis is known, there is a dearth of academic literature detailing its specific properties or potential applications. The key unanswered questions include:
What are the specific biological activities of this compound?
What is the three-dimensional structure and what are the key spectroscopic characteristics of the molecule?
What synthetic pathways can be developed to efficiently produce this compound and its derivatives?
This lack of dedicated research represents a clear opportunity for original investigation.
Scope and Objectives of Comprehensive Academic Research Inquiry
A comprehensive academic research program focused on this compound would be multi-faceted. The scope would encompass its synthesis, structural elucidation, computational analysis, and a broad screening for biological activity.
The primary objectives of such a research inquiry would be:
Synthetic Route Development: To establish and optimize a reliable, scalable, and efficient synthesis for this compound.
Physicochemical and Structural Characterization: To thoroughly characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and understand its properties.
Exploratory Biological Screening: To screen the compound against a diverse panel of biological targets to identify any potential therapeutic activities, such as anticancer, antimicrobial, or enzyme inhibitory effects.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: To use the parent compound as a starting point for the synthesis of a focused library of derivatives (e.g., the corresponding carboxylic acid, amide, and amine) and to evaluate how these structural modifications impact biological activity.
Computational Modeling: To use in silico methods to predict potential biological targets and to understand the molecular basis of any observed activity.
Fulfilling these objectives would close the current knowledge gap and fully elucidate the scientific value of this compound.
Data Tables
Table 1: Chemical Compound Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 84102-77-2 |
| Molecular Formula | C₁₁H₇NO₃ |
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)C1=CC2=C(O1)C=C(C=C2)C#N |
Table 2: Proposed Research Objectives
| Objective Number | Research Focus | Key Activities | Desired Outcome |
| 1 | Synthesis & Optimization | Develop and refine synthetic protocols. | An efficient and scalable synthesis method. |
| 2 | Structural Analysis | NMR, Mass Spectrometry, X-ray Crystallography. | Confirmed structure and detailed physicochemical data. |
| 3 | Biological Evaluation | In vitro screening (anticancer, antimicrobial, etc.). | Identification of any lead biological activities. |
| 4 | SAR Studies | Synthesis of a derivative library, biological testing. | Understanding of the structure-activity relationships. |
| 5 | Computational Chemistry | Molecular docking, ADMET prediction. | Prediction of biological targets and pharmacokinetic properties. |
Properties
IUPAC Name |
methyl 5-cyano-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRYAFRCGFDTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442073 | |
| Record name | Methyl 5-cyanobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84102-77-2 | |
| Record name | Methyl 5-cyano-2-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84102-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyanobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Methyl 5 Cyanobenzofuran 2 Carboxylate and Analogues
Retrosynthetic Analysis and Established Pathways for Benzofuran-2-carboxylate Core Synthesis
The synthesis of the benzofuran-2-carboxylate core can be approached through various established pathways. Retrosynthetic analysis often disconnects the furan (B31954) ring at the O-C2 or C2-C3 bonds, leading to precursors such as substituted phenols and alkynes or ketones. nih.gov
Cyclization Reactions Leading to Benzofuran (B130515) Ring Formation
The construction of the benzofuran ring is the cornerstone of synthesizing these derivatives. Various cyclization strategies have been developed, often starting from ortho-substituted phenols.
One of the earliest methods for benzofuran synthesis was developed by Perkin, starting from coumarin. jocpr.com More contemporary and widely used methods involve the intramolecular cyclization of precursors like α-aryloxy ketones. For instance, the cyclodehydration of α-aryloxy ketones can be achieved using an Iridium(III) catalyst. organic-chemistry.org Acid-catalyzed cyclization is also a common strategy; for example, polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com
Another significant pathway involves the cyclization of o-alkynylphenols. This transformation can be catalyzed by various transition metals or even proceed under metal-free conditions. nih.gov Indium(III) halides, for example, have been shown to effectively catalyze the hydroalkoxylation of o-alkynylphenols to yield benzofurans. organic-chemistry.org Similarly, unsaturated acyloxy sulfones derived from phenols can undergo intramolecular cyclization upon deprotonation, followed by dehydration, to furnish the benzofuran ring system. nih.gov
The table below summarizes several established cyclization reactions for benzofuran synthesis.
| Starting Material | Reagents/Catalyst | Product Type | Citation |
| Coumarin | Base, then acid | Benzofuran | jocpr.com |
| α-Aryloxy ketones | Iridium(III) catalyst, Cu(OAc)₂ | Substituted benzofurans | organic-chemistry.org |
| Acetal substrates | Polyphosphoric acid (PPA) | Benzofuran core | wuxiapptec.com |
| o-Alkynylphenols | Indium(III) halides | Substituted benzofurans | organic-chemistry.org |
| Acyloxy sulfones (from phenols) | LHMDS, then p-TsOH | Substituted benzofurans | nih.gov |
| o-Hydroxystilbenes | (Diacetoxyiodo)benzene [PhI(OAc)₂] | 2-Arylbenzofurans | nih.govorganic-chemistry.org |
Strategies for Introduction and Functionalization of Carboxylate and Cyano Moieties
The introduction of the carboxylate group at the C2 position and a cyano group at the C5 position is critical for the synthesis of the target compound. These functional groups can be introduced either before or after the formation of the benzofuran ring.
Carboxylate Group Introduction: The C2-carboxylate moiety is often installed by starting with a precursor that already contains this functionality or a group that can be easily converted to it. A common method involves the reaction of salicylaldehydes with an α-bromo ester (like ethyl bromoacetate) in the presence of a base, which leads to the formation of an ethyl benzofuran-2-carboxylate. niscair.res.in Another approach is the carbonylation of 2-gem-dibromovinylphenols, which utilizes a copper-catalyzed intramolecular C-O coupling followed by a molybdenum-mediated intermolecular carbonylation to produce benzofuran-2-carboxylic acids. organic-chemistry.org
Cyano Group Introduction: The cyano group at the C5 position is typically introduced onto a pre-formed benzofuran ring or onto one of the starting materials. For instance, an amino group at the C5 position, as in ethyl 5-aminobenzofuran-2-carboxylate, can be a precursor for the cyano group via a Sandmeyer reaction. researchgate.net The synthesis of ethyl 5-aminobenzofuran-2-carboxylate itself can be achieved from the corresponding nitro-substituted precursor. The introduction of a cyano group can also be achieved through modern cross-coupling methodologies on a halogenated benzofuran.
Advanced Synthetic Strategies for Complex Benzofuran Systems
Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems like benzofurans, with transition metal catalysis and electrochemistry being at the forefront.
Transition Metal-Catalyzed Cross-Coupling Approaches
Transition metals, particularly palladium, copper, rhodium, and nickel, are extensively used to catalyze the formation of the benzofuran nucleus. nih.gov These methods often offer high efficiency, selectivity, and functional group tolerance. nih.gov
Palladium-catalyzed reactions are especially prevalent. nih.gov The Sonogashira coupling of o-iodophenols with terminal alkynes, often co-catalyzed by copper, is a classic and robust method for generating 2-substituted benzofurans via subsequent intramolecular cyclization. organic-chemistry.orgnih.gov Palladium nanoparticles have also been employed to catalyze a one-pot synthesis of benzofurans via Sonogashira coupling under ambient conditions. organic-chemistry.org Furthermore, palladium catalysis enables direct C-H bond functionalization, such as the arylation of benzofuran at the C3 position using an 8-aminoquinoline (B160924) (8-AQ) directing group. nih.govmdpi.com
Rhodium catalysts have been utilized for the C-H directing group migration between 1,3-diynes and N-benzoxyacetamide to synthesize the benzofuran ring. nih.gov Nickel catalysts can promote the intramolecular nucleophilic addition of aryl halides to aryl ketones, yielding benzofuran derivatives. organic-chemistry.orgnih.gov
The following table highlights various transition metal-catalyzed approaches to benzofuran synthesis.
| Catalyst System | Reaction Type | Starting Materials | Product | Citation |
| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira coupling / Cyclization | o-Iodophenols, Terminal alkynes | 2-Substituted benzofurans | nih.gov |
| Palladium nanoparticles | Sonogashira coupling / Cyclization | o-Iodophenols, Terminal alkynes | 2-Substituted benzofurans | organic-chemistry.org |
| Pd(OAc)₂ | C-H Arylation (with directing group) | Benzofuran-2-carboxamides, Aryl iodides | C3-Arylated benzofuran-2-carboxamides | nih.govmdpi.com |
| Rhodium-based catalyst | C-H directing group migration | N-Benzoxyacetamide, 1,3-Diynes | Substituted benzofurans | nih.gov |
| Ni(OTf)₂ / 1,10-phenanthroline | Intramolecular nucleophilic addition | Aryl halides, Aryl ketones | Substituted benzofurans | organic-chemistry.orgnih.gov |
| CuBr (ligand-free) | Coupling / Cyclization | N-Tosylhydrazones, Terminal alkynes | Substituted benzofurans | nih.govorganic-chemistry.org |
Electrochemical Synthesis Techniques for Benzofurans and Derivatives
Electrochemical synthesis offers a green and efficient alternative for constructing benzofuran rings, often avoiding the need for harsh reagents or transition metal catalysts. acs.org These methods typically involve the electrochemical oxidation of catechols or their derivatives in the presence of a nucleophile. nih.govjst.go.jpacs.org
One reported method involves the electrochemical oxidation of catechols, which generates quinone intermediates. nih.govacs.org These quinones then participate in a Michael addition reaction with nucleophiles like dimedone to form benzofuran derivatives in high yields. nih.govacs.org The synthesis can be performed efficiently at carbon rod electrodes in an undivided cell. jst.go.jpacs.org
Another electrochemical approach employs the cyclization of 2-alkynylphenols with diselenides in the presence of platinum electrodes, proceeding through a seleniranium intermediate to give substituted benzofurans. nih.gov More recently, a continuous-flow electrochemical system has been developed for the synthesis of C-3 halogenated benzofurans from 2-alkynylanisoles and potassium halides, operating under transition-metal- and oxidant-free conditions. acs.org
Derivatization Strategies and Functional Group Transformations of Methyl 5-cyanobenzofuran-2-carboxylate
This compound possesses three key functional handles for derivatization: the ester, the cyano group, and the benzofuran ring system. These groups can be selectively transformed to generate a library of analogues.
Transformations of the Ester Group: The methyl ester at the C2 position is a versatile functional group.
Hydrolysis: It can be readily hydrolyzed to the corresponding benzofuran-2-carboxylic acid under basic conditions, for example, using potassium hydroxide (B78521) in ethanol. chemicalbook.com This carboxylic acid can then be coupled with various amines to form amides. nih.gov
Amidation: The ester can be directly converted to an amide via aminolysis, or more commonly, through a two-step process involving hydrolysis to the acid followed by amide coupling using reagents like HATU or thionyl chloride to form an acid chloride, which then reacts with an amine. niscair.res.innih.gov
Reduction: The ester can be reduced to a primary alcohol (2-hydroxymethylbenzofuran) using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-synthesis.comfiveable.me
Transformations of the Cyano Group: The cyano group at the C5 position offers several synthetic possibilities.
Hydrolysis: Acidic or basic hydrolysis can convert the cyano group into a carboxylic acid (benzofuran-2,5-dicarboxylic acid derivative). organic-synthesis.com
Reduction: The cyano group can be reduced to a primary amine (5-aminomethyl derivative) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation (e.g., H₂/Pd/C). organic-synthesis.comresearchgate.net
To Tetrazole: The cyano group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid.
The table below outlines key functional group transformations applicable to this compound.
| Functional Group | Transformation | Reagents/Conditions | Product Functional Group | Citation |
| C2-Methyl Ester | Hydrolysis | KOH, Ethanol, Reflux | C2-Carboxylic Acid | chemicalbook.com |
| C2-Methyl Ester | Reduction | LiAlH₄, THF | C2-Hydroxymethyl | organic-synthesis.comfiveable.me |
| C2-Methyl Ester | Amidation (via acid) | 1. Hydrolysis; 2. SOCl₂, then Amine | C2-Carboxamide | niscair.res.in |
| C5-Cyano | Reduction | LiAlH₄ or H₂/Pd/C | C5-Aminomethyl | organic-synthesis.comresearchgate.net |
| C5-Cyano | Hydrolysis | H⁺ or OH⁻, H₂O, Heat | C5-Carboxylic Acid | organic-synthesis.com |
These synthetic and derivatization strategies provide a robust toolbox for chemists to access and diversify the this compound scaffold, enabling the exploration of this chemical space for various applications.
Chemical Modifications of the Cyano Group
The cyano group at the 5-position of the benzofuran ring in this compound is a versatile functional group that can undergo a variety of chemical transformations to yield a diverse range of derivatives. These modifications are crucial for developing new compounds with altered electronic properties and for introducing new functionalities for further chemical elaboration.
Hydrolysis to Carboxylic Acid: The nitrile functionality can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. libretexts.orgchemistrysteps.comlibretexts.orgsavemyexams.comcommonorganicchemistry.com For instance, heating the compound in the presence of a strong acid like hydrochloric acid or a base such as sodium hydroxide would yield 5-carboxybenzofuran-2-carboxylic acid. libretexts.orgcommonorganicchemistry.com This dicarboxylic acid can then serve as a building block for the synthesis of polyesters or other polymers.
Reduction to Aminomethyl Group: The cyano group can be reduced to a primary amine, specifically an aminomethyl group. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like Raney Nickel or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.net This reaction converts the electron-withdrawing cyano group into a flexible and nucleophilic aminomethyl group, which can be used for the introduction of various side chains.
Conversion to Tetrazole: The cyano group can also be converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. researchgate.netnih.gov This transformation is typically achieved by treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid like zinc chloride or an organotin reagent. nih.govgoogle.com This creates a 5-(1H-tetrazol-5-yl)benzofuran derivative, which can exhibit interesting pharmacological properties.
Table 1: Representative Chemical Modifications of the Cyano Group
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|
Ester Hydrolysis and Subsequent Carboxylic Acid Derivatization
The methyl ester at the 2-position of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-cyanobenzofuran-2-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or ethanol, followed by acidification. nih.gov The resulting carboxylic acid is a key intermediate for the synthesis of a wide array of derivatives, particularly amides.
Amide Formation: The carboxylic acid can be coupled with various amines to form amides. researchgate.netnih.govgrowingscience.com This is a common strategy in drug discovery to explore the structure-activity relationship. The coupling reaction is usually facilitated by activating the carboxylic acid with a coupling reagent. luxembourg-bio.comnih.govnih.govpressbooks.pubyoutube.comkhanacademy.orglibretexts.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govpressbooks.publibretexts.org
For example, the reaction of 5-cyanobenzofuran-2-carboxylic acid with a primary or secondary amine in the presence of EDC and HOBt in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) would yield the corresponding amide derivative. nih.gov
Table 2: Derivatization of 5-cyanobenzofuran-2-carboxylic acid
| Amine | Coupling Reagents | Product |
|---|---|---|
| Aniline | EDC, HOBt, DIPEA, CH₂Cl₂ | N-phenyl-5-cyanobenzofuran-2-carboxamide |
| Benzylamine | HATU, DIPEA, DMF | N-benzyl-5-cyanobenzofuran-2-carboxamide |
| Morpholine | DCC, DMAP, CH₂Cl₂ | (5-cyanobenzofuran-2-yl)(morpholino)methanone |
Regioselective Functionalization of the Benzofuran Core
The regioselectivity of electrophilic substitution reactions on the benzofuran ring is influenced by the electronic effects of the existing substituents. oup.compressbooks.publibretexts.orgpearson.com In this compound, the methoxycarbonyl group at the 2-position is an electron-withdrawing group, and the cyano group at the 5-position is also strongly electron-withdrawing.
The benzofuran ring system itself is generally activated towards electrophilic attack, with the 3-position being the most electron-rich and thus the most susceptible to substitution. However, the presence of two electron-withdrawing groups will deactivate the ring towards electrophilic substitution.
Considering the directing effects:
The ester group at C2 will primarily direct incoming electrophiles to the meta positions relative to it, which are C4 and C6.
The cyano group at C5 will also direct incoming electrophiles to its meta positions, which are C4 and C6.
Therefore, electrophilic substitution on this compound is predicted to occur at the C4 or C6 positions. The furan ring is generally more reactive than the benzene (B151609) ring in benzofuran, but the C3 position is adjacent to the deactivating ester group. researchgate.net
Halogenation: Halogenation, for instance, with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, would likely yield a mixture of the 4-halo and 6-halo derivatives. acs.org The exact ratio would depend on the specific reaction conditions and the subtle interplay of electronic and steric factors.
Nitration and Sulfonation: Similarly, nitration using a mixture of nitric acid and sulfuric acid, or sulfonation with fuming sulfuric acid, would be expected to introduce the nitro or sulfonic acid group at the C4 or C6 position. Due to the deactivating nature of the existing substituents, harsh reaction conditions might be required for these transformations.
Table 3: Predicted Regioselective Functionalization of the Benzofuran Core
| Reaction Type | Reagent | Predicted Major Product(s) |
|---|---|---|
| Bromination | NBS, CCl₄ | Methyl 4-bromo-5-cyanobenzofuran-2-carboxylate and Methyl 6-bromo-5-cyanobenzofuran-2-carboxylate |
| Nitration | HNO₃, H₂SO₄ | Methyl 5-cyano-4-nitrobenzofuran-2-carboxylate and Methyl 5-cyano-6-nitrobenzofuran-2-carboxylate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction may be difficult due to deactivation of the ring |
Spectroscopic Characterization and Structural Elucidation of Methyl 5 Cyanobenzofuran 2 Carboxylate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be instrumental in identifying the number of unique proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in Methyl 5-cyanobenzofuran-2-carboxylate. This would allow for the precise assignment of each proton on the benzofuran (B130515) core and the methyl ester group. However, no experimentally obtained ¹H NMR spectra for this specific compound are available in the surveyed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would be indicative of its bonding and electronic environment. This would be crucial for confirming the presence of the cyano, ester, and benzofuran carbons. Unfortunately, specific ¹³C NMR data for this compound has not been published in accessible sources.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons within the molecule, definitively confirming the substitution pattern of the benzofuran ring. Such detailed analysis is not possible without the foundational 1D and 2D NMR data, which is currently unavailable.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₁H₇NO₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. While the molecular weight is listed as 201.18 g/mol by chemical suppliers, the primary experimental HRMS data is not present in the available literature.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Three-Dimensional Structure Determination
Solid-State Molecular Conformation and Stereochemistry
The growth of a suitable single crystal of this compound would allow for its analysis by SC-XRD. This would unambiguously determine its molecular conformation, including the planarity of the benzofuran system and the orientation of the substituent groups. No crystallographic data for this compound is reported in the Cambridge Structural Database (CSD) or other available resources.
Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Stacking Interactions, Hydrogen Bonding)
Stacking Interactions: The aromatic benzofuran ring system is prone to engage in π-π stacking interactions. In the crystal lattice, these interactions are expected to occur between adjacent molecules, where the electron-rich aromatic rings overlap. The presence of the electron-withdrawing cyano and methyl carboxylate groups influences the electron density distribution of the aromatic system, which in turn can modulate the geometry and strength of these stacking interactions. Typically, these interactions can adopt either a parallel-displaced or a T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. For related cyano-substituted heterocyclic systems, such stacking is a common feature that contributes significantly to the thermodynamic stability of the crystalline form.
Hydrogen Bonding: While this compound lacks strong hydrogen bond donors like hydroxyl or amino groups, it can participate in weak C–H···O and C–H···N hydrogen bonds. The oxygen atoms of the carbonyl group in the methyl carboxylate moiety and the furan (B31954) ring are potential hydrogen bond acceptors. Similarly, the nitrogen atom of the cyano group can also act as a hydrogen bond acceptor. The aromatic and methyl protons can serve as weak hydrogen bond donors. These interactions, although individually weak, can collectively play a crucial role in the formation of a stable three-dimensional supramolecular network. For instance, C–H···O interactions involving the carbonyl oxygen are frequently observed in the crystal structures of methyl esters, leading to the formation of chains or dimeric motifs.
In the broader context of cyano-substituted aromatic compounds, the cyano group is a versatile participant in crystal engineering. It can form directional interactions with various functional groups, influencing the packing of molecules. Research on other cyano-bearing molecules has demonstrated their capacity for forming specific, ordered supramolecular structures. For example, cyanoazobenzene derivatives have been utilized in the construction of artificial supramolecular pumps, underscoring the significance of the cyano group in directing molecular assembly. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups.
The most prominent peaks would arise from the C≡N stretch of the cyano group, the C=O stretch of the ester, and the C–O stretches associated with the ester and the furan ring. The aromatic C=C stretching vibrations of the benzofuran ring and the C–H stretching and bending vibrations of the aromatic and methyl groups would also be present.
Analysis of the positions and intensities of these bands provides a spectroscopic fingerprint for the molecule, confirming the presence of the key functional moieties. For instance, the cyano group typically absorbs in a distinct region of the spectrum where few other groups absorb, making it a reliable diagnostic peak. The carbonyl stretching frequency can be influenced by conjugation with the benzofuran ring, potentially causing a shift to a lower wavenumber compared to a simple aliphatic ester.
A representative table of expected IR absorption bands for this compound is provided below. These values are based on typical frequency ranges for the respective functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano | C≡N stretch | 2220 - 2240 |
| Ester Carbonyl | C=O stretch | 1715 - 1735 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ester C-O | C–O stretch | 1200 - 1300 |
| Furan C-O | C–O stretch | 1000 - 1100 |
| Aromatic C-H | C–H stretch | 3000 - 3100 |
| Methyl C-H | C–H stretch | 2850 - 2960 |
Computational Chemistry and Mechanistic Insights into Methyl 5 Cyanobenzofuran 2 Carboxylate Chemistry
Density Functional Theory (DFT) Studies for Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules, offering a balance between accuracy and computational cost. For benzofuran (B130515) derivatives, DFT calculations are instrumental in understanding their fundamental electronic properties. jetir.orgrsc.orgresearchgate.net
DFT studies on related benzofuran structures, such as 7-methoxy-benzofuran-2-carboxylic acid, have been performed using hybrid exchange-correlation functionals like B3LYP with basis sets such as 6311+(d,p) to explore molecular properties. jetir.orgresearchgate.net These studies help in determining optimized molecular geometry, vibrational frequencies, and various reactivity parameters. researchgate.net For instance, analyzing the bond lengths and angles provides a foundational understanding of the molecule's three-dimensional structure.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. rowansci.comyoutube.comyoutube.com The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rowansci.com The energies and spatial distributions of HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic properties. jetir.orgrowansci.com
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). rowansci.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. jetir.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and greater polarizability. jetir.orgresearchgate.net For example, a DFT study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO energy gap of 4.189 eV, indicating it is a relatively reactive and soft molecule. jetir.org The distribution of these frontier orbitals across the benzofuran scaffold indicates the likely sites for electrophilic and nucleophilic attack. For benzofused thieno jetir.orgresearchgate.netfurans, the HOMO is often delocalized on the C(2) atom, suggesting this is the most reactive site for electrophiles. semanticscholar.org
Table 1: Frontier Orbital Energies and Properties of a Representative Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) Data sourced from DFT calculations at the B3LYP/6311+(d,p) level.
| Parameter | Value | Significance |
| HOMO Energy | -6.13 eV | Electron-donating ability |
| LUMO Energy | -1.94 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.189 eV | Chemical reactivity, stability |
This table is interactive. Click on the headers to sort the data.
To quantify the reactivity of specific atomic sites within a molecule, computational chemists employ reactivity descriptors derived from DFT. semanticscholar.orgsciforum.net The Fukui function, f(r), is a prominent local reactivity descriptor that indicates the change in electron density at a particular point when the total number of electrons in the system changes. researchgate.net It helps to identify the most electrophilic and nucleophilic sites in a molecule. rsc.org Specifically, the condensed Fukui functions are calculated for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net For benzofused thieno jetir.orgresearchgate.netfurans, calculations have shown that the largest value for the condensed Fukui function for electrophilic attack is at the C(2) atom, which aligns with experimental observations of reactivity. semanticscholar.orgsciforum.net
More recently, electrophilic (P⁺k) and nucleophilic (P⁻k) Parr functions have been proposed as powerful tools for predicting chemo- and regioselectivity in polar reactions. researchgate.netrsc.org These functions are derived from the spin density distribution of the molecule's radical anion and cation, respectively, and provide a clear picture of the most reactive centers. rsc.org These theoretical descriptors are invaluable for predicting how Methyl 5-cyanobenzofuran-2-carboxylate might react with various reagents.
Theoretical Investigations of Reaction Mechanisms Involving the Benzofuran System
Computational studies are crucial for unraveling the complex mechanisms of organic reactions, including those used to synthesize benzofurans. globethesis.comnumberanalytics.comresearchgate.net By mapping out the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathways. globethesis.compku.edu.cn
These computational investigations provide a detailed, step-by-step understanding of how catalysts interact with substrates to form the desired benzofuran product, guiding the optimization of reaction conditions. nih.govacs.org
Table 2: Representative Energy Barriers in Benzofuran Synthesis Data from a DFT study on transition metal-catalyzed synthesis. globethesis.com
| Reaction Step | Catalyst System | Calculated Energy Barrier (kcal/mol) |
| Phenylalkynyl Migration (Rate-determining) | Palladium(II) Acetate | 34.29 |
| β-C Elimination (Rate-determining) | Rhodium Complex | 23.25 |
This table is interactive. Users can filter by catalyst system.
Many reactions can potentially yield multiple isomers. Computational chemistry is a powerful tool for predicting and explaining the regioselectivity and stereoselectivity observed in the synthesis of substituted benzofurans. nih.govoregonstate.edu Regioselectivity, the preference for bond formation at one position over another, is a common challenge in benzofuran synthesis. oregonstate.edu Theoretical models can predict which ortho position of a phenol (B47542) is more likely to cyclize or where a substituent will add to the benzofuran core. oregonstate.edu
Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org While less commonly discussed for the core benzofuran synthesis itself, it becomes critical when chiral centers are introduced. Theoretical calculations can model the transition states leading to different stereoisomers, and the relative energies of these transition states determine the product distribution. khanacademy.org By understanding the steric and electronic factors that govern these preferences, chemists can design more selective synthetic routes. oregonstate.edukhanacademy.org
Molecular Modeling and Docking Studies for Potential Biological Interactions
The benzofuran scaffold is present in many biologically active compounds, making its derivatives, including this compound, interesting candidates for drug discovery. africanjournalofbiomedicalresearch.comresearchgate.net Molecular modeling, and particularly molecular docking, are computational techniques used to predict how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. researchgate.netnih.gov
Docking simulations place the ligand into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. africanjournalofbiomedicalresearch.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, various benzofuran derivatives have been studied computationally as potential inhibitors of targets like PI3K, VEGFR-2, and EGFR, which are implicated in cancer. researchgate.netnih.gov In one study, a benzofuran derivative (compound 8) was identified as a potent dual inhibitor of PI3K and VEGFR-2, with docking studies elucidating its binding mode within the active sites of these enzymes. researchgate.netnih.gov Similarly, benzofuran-1,2,3-triazole hybrids were designed and docked against the EGFR protein to investigate their potential as anticancer agents. nih.gov
These in silico methods allow for the rapid screening of large numbers of compounds and help prioritize which derivatives are most promising for synthesis and further biological testing. researchgate.netnih.gov
Ligand-Target Binding Affinity Prediction and Binding Site Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows researchers to analyze binding modes, predict binding affinity, and identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For derivatives of the benzofuran scaffold, docking studies have been pivotal in rationalizing their biological activities against a variety of protein targets.
For instance, in the development of novel anticancer agents, derivatives of benzofuran have been docked into the active sites of key enzymes. A series of benzofuran bearing thiazole (B1198619) hybrids were subjected to molecular docking studies against the matrix metalloproteinase-2 (MMP-2) enzyme (PDB ID: 1HOV). atmiyauni.ac.in This analysis helps in understanding how these complex molecules fit within the catalytic domain of the enzyme. atmiyauni.ac.in Similarly, in the pursuit of treatments for Alzheimer's disease, novel benzofuran-based compounds were designed as acetylcholinesterase (AChE) inhibitors. nih.gov Molecular docking revealed that the most promising compounds, 7c and 7e, demonstrated binding modes within the AChE active site that were analogous to the established drug, donepezil. nih.gov
In the context of antitubercular drug discovery, molecular docking was employed to investigate the binding interactions of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives with Aspartate kinase (Asp kinase) of Mycobacterium tuberculosis. researchgate.net The analysis, based on binding energy and inhibition constant values, identified specific derivatives (3a, 3f, 3g, and 3h) that exhibited high affinity for the target protein. researchgate.net
Furthermore, computational studies on benzofuranone derivatives targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors for potential antipsychotic applications have highlighted the importance of specific amino acid interactions. acs.org These studies identified that the ability of the compounds to form one or two hydrogen bonds with key serine residues (S3.36 and S5.46) was critical in determining their binding affinity and selectivity for these receptors. acs.org
The binding affinities and key interactions for several benzofuran-based derivatives with their respective targets are summarized below.
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| Benzofuran-thiazole hybrids | Matrix Metalloproteinase-2 (MMP-2) | Not specified in abstract | Not specified in abstract | atmiyauni.ac.in |
| Benzofuran-based AChE inhibitors (e.g., 7c, 7e) | Acetylcholinesterase (AChE) | Not specified in abstract | Not specified in abstract | nih.gov |
| 2-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazoles | Asp kinase (M. tuberculosis) | Not specified in abstract | High (specific values not listed) | researchgate.net |
| 6-aminomethylbenzofuranones | Dopamine D2 / Serotonin 5-HT2A Receptors | Serine S3.36, Serine S5.46 | Not specified in abstract | acs.org |
| Benzofuran-based thiosemicarbazides (e.g., 8f) | PqsR (P. aeruginosa) | Not specified in abstract | Not specified in abstract | nih.gov |
Note: Specific binding energy values and detailed interacting residues are often found within the full text of the cited articles and may not be present in the abstracts.
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structural information of a biological target to guide the design of novel inhibitors. mdpi.com This process often begins with identifying a "fragment" or a core scaffold, like benzofuran, that binds to the target. latrobe.edu.aulatrobe.edu.au Through iterative cycles of computational modeling, chemical synthesis, and biological testing, this initial scaffold is elaborated to enhance its potency, selectivity, and pharmacokinetic properties.
The development of inhibitors for Polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis, provides a clear example of SBDD principles applied to a benzofuran scaffold. nih.gov An early lead compound, a benzofuran-3-carboxamide (B1268816) derivative, showed good efficacy but was halted due to cardiotoxicity. nih.gov Using a structure-based approach, researchers then applied a conformational restriction strategy to design novel 3,4-fused tricyclic benzofurans. nih.gov This modification aimed to optimize the compound's fit within the Pks13 active site while designing out the features responsible for off-target effects, successfully leading to potent inhibitors with negligible toxicity. nih.gov
Similarly, in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy, a series of benzofuran-7-carboxamides were designed. researchgate.net The design strategy focused on maintaining a specific pharmacophore conformation through an intramolecular hydrogen bond, a subtle structural tweak intended to improve interaction with the NAD⁺ binding site of the PARP enzyme. researchgate.netresearchgate.net
The SBDD process for benzofuran derivatives targeting the quorum sensing receptor PqsR in Pseudomonas aeruginosa also highlights this iterative approach. nih.gov Molecular docking and molecular dynamics simulations were used to study how various benzofuran-based thiosemicarbazides bind to the ligand-binding domain of PqsR. nih.gov These computational analyses revealed that specific derivatives, such as 8f, exhibited superior binding characteristics, including dynamic stability and favorable energetic interactions, marking them as promising scaffolds for further development into next-generation inhibitors. nih.gov
The core principle of SBDD is the rational modification of a lead structure based on its interaction with the target. For benzofuran derivatives, this has included:
Halogenation: Adding halogen atoms (chlorine, bromine) to the benzofuran ring, which can form "halogen bonds" that significantly improve binding affinity. nih.gov
Conformational Restriction: Fusing additional rings to the benzofuran core to lock the molecule into a more active conformation and improve target engagement. nih.gov
Side Chain Modification: Systematically altering substituents on the benzofuran scaffold to probe for optimal interactions with specific pockets within the target's binding site. mdpi.com
These examples underscore how the foundational this compound structure serves as a valuable starting point for advanced SBDD campaigns, leading to highly optimized and therapeutically promising molecules.
Research on Biological Activities and Structure Activity Relationships Sar of Benzofuran 2 Carboxylates
Design and Synthesis of Analogues for Comprehensive Structure-Activity Relationship Profiling
The therapeutic potential of benzofuran-2-carboxylates is largely dictated by the nature and position of substituents on the benzofuran (B130515) core. Consequently, medicinal chemists have developed various synthetic strategies to create diverse analogues for structure-activity relationship (SAR) studies. These studies are crucial for identifying the structural features required for potent and selective biological activity. nih.gov
The synthesis of the benzofuran-2-carboxylate scaffold often begins with substituted salicylaldehydes, which can undergo cyclization reactions. niscair.res.inresearchgate.net For instance, reacting a salicylaldehyde (B1680747) with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate is a common method to produce the core ethyl benzofuran-2-carboxylate structure. niscair.res.inresearchgate.net This foundational molecule can then be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for further modifications. niscair.res.in
SAR studies have revealed that substitutions at the C-2, C-3, and C-5 positions are particularly influential. nih.govrsc.org
C-2 Position: The ester or carboxamide group at the C-2 position is considered a critical site for cytotoxic activity. nih.govrsc.org Modifications at this position, such as creating various esters or amides, are a primary strategy for modulating biological effects. mdpi.com
C-3 Position: The introduction of aryl and heteroaryl substituents at the C-3 position has been achieved using palladium-catalyzed C-H arylation reactions, significantly expanding the structural diversity of the compound library. researchgate.net
C-5 Position: The introduction of electron-withdrawing groups, such as halogens (bromo, chloro) or a nitrile (cyano) group, at the C-5 position has been shown to result in moderate to significant biological activity. niscair.res.injst.go.jp For example, the synthesis of 5-arylbenzofuran-2-carboxylates has been accomplished via Suzuki coupling reactions with 5-bromobenzofuran-2-carboxylate esters. researchgate.net
These synthetic approaches allow for the systematic variation of substituents, enabling researchers to build a comprehensive profile of how different chemical modifications impact the biological actions of benzofuran-2-carboxylates. researchgate.netjst.go.jp
Evaluation of Biological Activities in Relevant Research Models
The diverse library of synthesized benzofuran-2-carboxylate analogues has been evaluated across various biological models to determine their therapeutic potential.
Anticancer Activity Studies on Cellular Models and Cytotoxicity Profiling
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their activity often linked to the inhibition of key proteins in cancer signaling pathways. nih.govresearchgate.net The presence of a cyano group, as in Methyl 5-cyanobenzofuran-2-carboxylate, has been noted for its role in forming hydrogen bonds with enzyme targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov
Studies have evaluated these compounds against a panel of human cancer cell lines, revealing potent antiproliferative activity. For example, certain benzofuran derivatives have shown significant cytotoxicity against lung (A549), cervical (HeLa), liver (HepG2), and breast (MCF-7) cancer cell lines. nih.govnih.gov Specifically, a series of new cyanobenzofuran derivatives exhibited broad-spectrum activity against HePG2, HCT-116, and MCF-7 cell lines. nih.gov The introduction of halogens, such as chlorine or bromine, into the benzofuran structure has been consistently shown to enhance anticancer activity. nih.gov For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate displayed promising activity against A549 (lung) and HepG2 (liver) cancer cells. nih.gov
Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Benzofuran-2-carboxamide derivative 50g | HeLa | 0.73 | nih.gov |
| Benzofuran-2-carboxamide derivative 50g | A549 | 0.57 | nih.gov |
| 3-Methylbenzofuran derivative 16b | A549 | 1.48 | nih.gov |
| Cyanobenzofuran derivative 3 | EGFR-TK | 0.93 | nih.gov |
| Cyanobenzofuran derivative 11 | EGFR-TK | 0.81 | nih.gov |
| Benzofuran-indole hybrid 8aa | PC9 (NSCLC) | Potent Inhibition | nih.govmdpi.com |
| Benzofuran-indole hybrid 8aa | A549 (NSCLC) | Potent Inhibition | nih.govmdpi.com |
Antimycobacterial and Antimicrobial Research Applications
In addition to their anticancer properties, benzofuran derivatives have emerged as promising agents against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net The development of new antitubercular drugs is a global health priority due to the rise of multidrug-resistant strains. researchgate.netnih.gov
SAR studies indicate that substituents at the C-2, C-5, and C-6 positions of the benzofuran ring are crucial for antimicrobial activity. nih.govrsc.org For example, compounds with a hydroxyl group at C-6 have shown excellent activity against a range of bacteria. nih.gov A series of benzofuran-isatin hybrids demonstrated excellent activity against multi-drug resistant M. tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 16 µg/mL. nih.gov Similarly, certain benzofuran-based sulfonamides exhibited potent activity against M. tuberculosis H37Rv, with some derivatives showing MICs as low as 13 µg/mL. researchgate.net Some benzofuran carbohydrazides also displayed excellent activity against E. coli and S. aureus. rsc.org
Table 2: Antimycobacterial and Antimicrobial Activity of Benzofuran Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Benzofuran-isatin hybrids | MDR-MTB | 0.125-16 µg/mL | nih.gov |
| Benzofuran-based sulfonamides | M. tuberculosis H37Rv | 13-19 µg/mL | researchgate.net |
| 6-Benzofuryl purines | M. tuberculosis | Potent Activity | nih.gov |
| Benzofuran carbohydrazide | E. coli & S. aureus | Inhibition Zone: 26-27 mm | rsc.org |
| 5-Bromo-substituted derivatives | Various bacteria & fungi | MIC: 29.76-31.96 µmol/L | rsc.org |
Anti-Inflammatory Potential and Investigation of Related Pathways
Chronic inflammation is a key factor in the development of many diseases, including cancer. nih.gov Benzofuran derivatives have been investigated for their ability to modulate inflammatory pathways. nih.govmdpi.com Research has shown that these compounds can suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory response. nih.gov
Fluorinated benzofuran and dihydrobenzofuran derivatives have been identified as particularly effective anti-inflammatory agents. nih.gov These compounds were found to decrease the secretion of inflammatory mediators such as interleukin-6 (IL-6), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). nih.gov For example, one piperazine/benzofuran hybrid, compound 5d, showed an excellent inhibitory effect on the generation of NO with an IC50 value of 52.23 µM and was found to reduce the expression of IL-1β and TNF-α. mdpi.com The anti-inflammatory mechanism of these compounds is believed to be related to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. mdpi.com
Mechanistic Studies of Biological Action at the Molecular Level
Understanding how benzofuran-2-carboxylates interact with their molecular targets is essential for optimizing their therapeutic properties. Mechanistic studies have focused on their ability to inhibit specific enzymes involved in disease progression.
Enzyme Inhibition Kinetics and Binding Mechanisms (e.g., MbtI, EGFR/HER2 Kinases)
The biological activity of many benzofuran derivatives stems from their ability to act as enzyme inhibitors. nih.govresearchgate.net They have been identified as inhibitors of several protein kinases, including EGFR, HER2, and VEGFR-2, which are crucial for cancer cell growth and survival. nih.govnih.govnih.gov
EGFR/HER2 Kinase Inhibition: Overexpression of EGFR is common in various cancers, making it a prime target for anticancer drugs. nih.govmdpi.com Cyanobenzofuran derivatives have shown potent inhibitory activity against the EGFR tyrosine kinase (TK). nih.gov Molecular docking studies suggest that the cyano group can form hydrogen bonds with key amino acid residues, such as Met769, in the EGFR active site, while the benzofuran moiety engages in van der Waals interactions. nih.gov A novel benzofuran-indole hybrid, 8aa, was identified as a potent and selective EGFR inhibitor that was also effective against the frequently occurring L858R/T790M double mutant. nih.govmdpi.com This compound was shown to block the EGFR signaling pathway, leading to increased caspase-3 activity and apoptosis. mdpi.com
MbtI Inhibition: While specific kinetic data for MbtI (Mycobacterium tuberculosis O-adenosyl-L-homocysteine/S-adenosyl-L-methionine-dependent methyltransferase) inhibition by this compound is not detailed in the provided results, the broader class of benzofurans has been explored for antitubercular activity by targeting essential mycobacterial enzymes. scilit.commdpi.com For instance, benzofuran-1,3,4-oxadiazole hybrids have been evaluated as inhibitors of M. tuberculosis polyketide synthase 13 (Pks13), an enzyme vital for the synthesis of mycolic acids in the bacterial cell wall. mdpi.com In silico studies showed that these derivatives could achieve significant binding energies against the enzyme, comparable to known inhibitors. mdpi.com
Investigation of Cellular Pathway Modulation and Selectivity
The therapeutic potential of benzofuran-2-carboxylate derivatives is intrinsically linked to their ability to selectively modulate specific cellular signaling pathways implicated in disease pathogenesis. Research into this class of compounds has revealed a capacity for targeted inhibition of key enzymes, thereby influencing critical cellular functions.
One notable area of investigation has been the inhibition of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance. researchgate.net Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 and Pim-2. researchgate.net The selectivity of these compounds is a key attribute; for instance, select compounds have demonstrated good selectivity for the Pim kinase family when tested against a large panel of other kinases. researchgate.net This selectivity is crucial for minimizing off-target effects and associated toxicities. The primary mechanism of action involves interaction with the ATP-binding pocket of the kinase, with the carboxylate group forming key salt-bridge and hydrogen bond interactions. researchgate.net
Another significant pathway targeted by benzofuran-2-carboxylates is the thromboxane (B8750289) A2 (TxA2) synthesis pathway. Sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate, for example, has been identified as a selective inhibitor of thromboxane A2 synthase. nih.govnih.gov This enzyme is a key player in the biosynthesis of TxA2, a potent mediator of platelet aggregation and vasoconstriction. nih.govnih.gov By selectively inhibiting this enzyme, these compounds can effectively reduce the production of thromboxane B2, the stable metabolite of TxA2, without significantly affecting other related pathways. nih.gov The selectivity of these inhibitors is highlighted by their ability to inhibit the microsomal enzyme from human platelets with high potency. nih.gov
Furthermore, derivatives of benzofuran-2-carboxylic acid have been explored as inhibitors of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov Certain derivatives have shown selective inhibitory activity against Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, a key process in angiogenesis. nih.gov This suggests a potential mechanism of action that involves the modulation of signaling pathways controlling endothelial cell growth and migration.
The nature and position of substituents on the benzofuran ring are critical in determining both the potency and selectivity of these compounds. For instance, in the context of Pim kinase inhibition, the basicity of substituents and their spatial arrangement relative to the carboxylic acid group are vital for optimal interaction with the enzyme's active site. researchgate.net Similarly, for thromboxane synthase inhibitors, modifications to the pyridine (B92270) ring substituent can lead to significant changes in inhibitory potency. nih.gov
Table 1: Investigated Cellular Targets and Selectivity of Benzofuran-2-Carboxylate Derivatives
| Derivative Class | Cellular Target | Observed Selectivity | Reference |
| Benzofuran-2-carboxylic acids | Pim-1 and Pim-2 Kinases | Good selectivity for the Pim kinase family against a broad kinase panel. | researchgate.net |
| Sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate | Thromboxane A2 Synthase | Selective inhibition of microsomal enzyme from human platelets. | nih.govnih.gov |
| Substituted benzofuran derivatives | Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation | Remarkable selectivity to HUVEC. | nih.gov |
| Benzofuran-2-carboxylic acid hydrazides | 5-Lipoxygenase | Inhibition of the mammalian 5-lipoxygenase enzyme. | google.com |
Computational Approaches to SAR and Pharmacophore Development
Computational methods have become indispensable tools in the exploration of the structure-activity relationships (SAR) of benzofuran-2-carboxylate derivatives and in the rational design of new, more potent, and selective agents. These approaches, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore development, provide valuable insights into the molecular interactions governing the biological activity of these compounds.
Molecular docking studies have been instrumental in elucidating the binding modes of benzofuran-2-carboxylic acids within the active sites of their target enzymes. For instance, in the case of Pim-1 kinase inhibitors, docking simulations have revealed the precise interactions between the inhibitors and the amino acid residues of the ATP-binding pocket. researchgate.net These studies have highlighted the critical role of the carboxylate group in forming a salt bridge with a conserved lysine (B10760008) residue and additional hydrogen bonds, which anchor the molecule in the active site. researchgate.net Such computational predictions, when validated by X-ray crystallography, provide a robust foundation for structure-based drug design, enabling the rational modification of the benzofuran scaffold to enhance binding affinity and selectivity. researchgate.net
QSAR studies have been employed to correlate the structural features of benzofuran derivatives with their biological activities. By analyzing a series of compounds with varying substituents, QSAR models can identify key physicochemical properties that influence potency. For example, a QSAR study on the antioxidant activity of benzofuran derivatives utilized descriptors such as molar weight, surface area, partition coefficient, and electronic properties to build predictive models. researchgate.net These models, developed using methods like multiple linear regression (MLR) and artificial neural network (ANN), can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
Pharmacophore modeling is another powerful computational technique used to define the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model can be generated based on the structures of known active ligands or the structure of the biological target's binding site. nih.gov For benzofuran-2-carboxylates, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the carboxylate group), aromatic rings, and other specific hydrophobic or polar features depending on the target. researchgate.netnih.gov Once developed, these models can be used as 3D queries to screen large virtual compound libraries to identify novel scaffolds that match the pharmacophoric requirements and are therefore likely to be active. This approach significantly accelerates the discovery of new lead compounds.
Table 2: Computational Methods Applied to Benzofuran Derivatives
| Computational Method | Application in Benzofuran Research | Key Findings/Insights | Reference |
| Molecular Docking | Prediction of binding modes of benzofuran-2-carboxylic acids in the active site of Pim-1 kinase. | Identified key interactions, including a salt bridge formed by the carboxylate group, crucial for binding. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the antioxidant activity of benzofuran derivatives. | Correlated structural descriptors with biological activity, enabling prediction of potency for new compounds. | researchgate.net |
| Pharmacophore Modeling | General application for identifying novel active compounds. | Defines the essential 3D-features required for biological activity, useful for virtual screening. | nih.govnih.gov |
Advanced Research Applications and Future Directions for Methyl 5 Cyanobenzofuran 2 Carboxylate
Integration into Combinatorial Chemistry and High-Throughput Screening Libraries
The structural framework of Methyl 5-cyanobenzofuran-2-carboxylate makes it an attractive candidate for inclusion in combinatorial chemistry libraries. These libraries, which consist of a large number of structurally diverse compounds, are essential for high-throughput screening (HTS) campaigns aimed at identifying new drug leads. acs.org The benzofuran (B130515) core is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
The presence of three key functional groups on the this compound scaffold—the cyano group at the 5-position, the methyl ester at the 2-position, and the benzofuran ring itself—offers multiple points for diversification. This allows for the generation of a vast array of derivatives, each with unique physicochemical properties. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to create a library of amides. Similarly, the cyano group can be transformed into other functionalities, such as tetrazoles or amidines, further expanding the chemical space of the library.
Several companies that specialize in providing compounds for HTS, such as Life Chemicals and Maybridge, offer extensive collections of screening compounds, including those with heterocyclic cores like benzofuran. nih.govclockss.org The inclusion of derivatives of this compound in such libraries would be a logical step to explore their potential bioactivity.
Table 1: Potential Diversification of this compound for Combinatorial Libraries
| Functional Group | Potential Reactions | Resulting Functionality |
| Methyl Ester (Position 2) | Hydrolysis, Amidation | Carboxylic Acid, Amides |
| Cyano Group (Position 5) | Cycloaddition, Reduction | Tetrazoles, Amines |
| Benzofuran Ring | Electrophilic Substitution | Halogenated derivatives, etc. |
Development as a Versatile Chemical Intermediate in Complex Molecule Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of its functional groups allows for a variety of chemical transformations, making it a versatile building block.
The synthesis of various benzofuran-2-carboxylate derivatives often starts from substituted salicylaldehydes, which undergo cyclization reactions. niscair.res.inmdpi.com For instance, the reaction of a substituted salicylaldehyde (B1680747) with ethyl chloroacetate (B1199739) can yield an ethyl benzofuran-2-carboxylate. mdpi.com This core can then be further modified. The ester group can be converted into a carbohydrazide, which is a key precursor for the synthesis of various heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. acs.orgnih.gov
A study by Abdelrahman et al. demonstrated the synthesis of benzofuran-based carboxylic acids as carbonic anhydrase inhibitors, starting from ethyl benzofuran-2-carboxylate derivatives. acs.org The process involved hydrazinolysis of the ester to a carbohydrazide, followed by conversion to an isocyanate and subsequent reaction with aminobenzoic acids. acs.org This highlights the utility of the benzofuran-2-carboxylate scaffold in building complex, biologically active molecules. Furthermore, Suzuki cross-coupling reactions have been employed to synthesize 5-arylbenzofuran-2-carboxylates using methyl 5-bromobenzofuran-2-carboxylate as a starting material, showcasing the potential for C-C bond formation at the 5-position. researchgate.net
Exploration of Novel Therapeutic Targets and Biomedical Applications
Derivatives of benzofuran-2-carboxylate have shown promise against a range of therapeutic targets, particularly in the field of oncology. While specific studies on this compound are not prevalent, the extensive research on related compounds provides a strong rationale for its investigation.
Benzofuran-based compounds have been evaluated for their anticancer activity against various cell lines, including breast cancer (MCF-7, MDA-MB-231) and non-small cell lung cancer (A549). nih.gov Some derivatives have been found to act as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrase IX (CA IX) and lysine-specific demethylase 1 (LSD1). nih.govacs.org For example, a series of benzofuran-based carboxylic acids demonstrated effective inhibition of hCA IX, a target associated with hypoxic tumors. acs.orgacs.org
The antiproliferative activity of shikonin-benzofuran substrates has also been reported, with some compounds showing promising activity against several cancer cell lines with low cytotoxicity to normal cells. nih.gov The diverse biological activities of benzofuran derivatives suggest that libraries based on the this compound scaffold could lead to the discovery of novel inhibitors for a variety of therapeutic targets.
Table 2: Investigated Therapeutic Targets for Benzofuran Derivatives
| Therapeutic Target | Disease Area | Reference |
| Carbonic Anhydrase IX (hCA IX) | Cancer | acs.orgacs.org |
| Lysine-Specific Demethylase 1 (LSD1) | Cancer | nih.gov |
| Tubulin | Cancer | nih.gov |
| Farnesyltransferase | Cancer | researchgate.net |
| N-Myristoyltransferase | Malaria | nih.gov |
| Tyrosinase | Hyperpigmentation | nih.gov |
Sustainable and Green Chemistry Methodologies for Production and Derivatization
In recent years, there has been a significant push towards the development of sustainable and environmentally friendly chemical processes. The synthesis of benzofuran derivatives is an area where green chemistry principles can be effectively applied.
Traditional methods for the synthesis of benzofuran-2-carboxylates can involve harsh reaction conditions and the use of hazardous reagents. clockss.org However, researchers have been exploring greener alternatives. For example, microwave-assisted synthesis has been shown to be a highly efficient method for the Suzuki cross-coupling reactions of 5-bromobenzofuran-2-carboxylate esters, leading to high yields in short reaction times. researchgate.net
The use of magnetic nanoparticles as catalysts is another promising green approach. A study demonstrated the synthesis of furan-2-carboxylate (B1237412) derivatives using a magnetic sodium aluminate catalyst, which could be easily recovered and reused. researchgate.net The development of one-pot synthesis procedures also contributes to the sustainability of the process by reducing the number of steps and the amount of waste generated. mdpi.com The application of these green methodologies to the production and derivatization of this compound would not only be environmentally beneficial but could also lead to more efficient and cost-effective manufacturing processes.
Q & A
Q. What are the common synthetic routes for Methyl 5-cyanobenzofuran-2-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step functionalization of the benzofuran core. A plausible route includes:
- Step 1: Bromination or chlorination at the 5-position of benzofuran-2-carboxylate derivatives (e.g., using NBS in DMF as in ).
- Step 2: Cyanide substitution via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., CuCN/KCN under reflux).
- Critical Factors: Solvent polarity (DMF enhances SNAr reactivity), temperature control (to avoid side reactions), and catalyst selection (Pd/Cu for cross-coupling). highlights the use of hexafluoropropanol as a solvent to stabilize intermediates, which could improve yield .
- Purity Optimization: Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) are standard .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect aromatic protons as doublets (δ 7.2–8.1 ppm) and methyl ester signals at δ 3.8–4.0 ppm. Substituent effects (e.g., cyano) deshield adjacent protons .
- ¹³C NMR: The carbonyl (C=O) appears at ~165–170 ppm; the nitrile (CN) resonates at ~115–120 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with exact mass matching C₁₁H₇NO₃ (theoretical MW: 201.16 g/mol). Fragmentation patterns include loss of COOCH₃ (44 Da) .
- IR Spectroscopy: Look for C≡N stretch (~2220 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states for SNAr reactions. Compare activation energies for different leaving groups (e.g., Br vs. Cl) at the 5-position. notes that electron-withdrawing groups (e.g., CN) enhance electrophilicity at the 5-position, accelerating substitution .
- Molecular Electrostatic Potential (MEP): Visualize charge distribution to identify reactive sites. The cyano group’s electron-withdrawing nature increases positive charge density at the 5-position, favoring nucleophilic attack .
- Solvent Effects: Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact. Polar aprotic solvents (e.g., DMF) stabilize transition states, as observed in .
Q. What strategies resolve contradictions in reported synthetic yields for benzofuran derivatives?
Methodological Answer:
- Case Study: If yields vary between 40% (direct bromination) and 70% (metal-catalyzed coupling):
- Reproducibility Checks: Ensure consistent reagent purity (e.g., anhydrous DMF in ) and exclusion of moisture .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., de-esterification or dimerization). Adjust stoichiometry (e.g., excess KCN) to suppress competing pathways .
- Kinetic Profiling: Monitor reaction progress via TLC or in-situ IR. highlights side reactions (e.g., over-oxidation) in similar systems, requiring shorter reaction times .
Q. How can researchers assess toxicity and environmental impact when empirical data is lacking?
Methodological Answer:
- In Silico Tools:
- QSAR Models: Use EPA’s TEST software to predict acute toxicity (e.g., LD50) based on structural analogs (e.g., methyl benzofuran carboxylates in ) .
- Read-Across Analysis: Compare with structurally similar compounds (e.g., methyl 5-bromobenzofuran-2-carboxylate in ) to estimate persistence or bioaccumulation .
- Ecotoxicity Testing: Conduct algae growth inhibition assays (OECD 201) as a preliminary screen. notes mobility in soil as a concern, requiring soil adsorption studies (e.g., OECD 106) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
